
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride, also known as SADHQH, is a synthetic compound that has been used in various scientific research applications. It is a derivative of quinoline, a heterocyclic aromatic compound that has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. SADHQH has been used in a variety of biochemical and physiological experiments, as well as in the synthesis of other compounds.
Applications De Recherche Scientifique
Biological and Clinical Activity of Anti-Malarial Drugs
Quinoline compounds like chloroquine and hydroxychloroquine are primarily known for their anti-malarial properties. These compounds also exhibit immunosuppressive activities, making them useful in treating autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, and primary Sjogren's syndrome. The effectiveness of these drugs in modifying the clinical course of these disorders is a subject of ongoing research and clinical trials (Taherian et al., 2013).
Repurposing of Chloroquine-Containing Compounds
Research on chloroquine (CQ) and its derivatives has expanded beyond their antimalarial effects to explore potential applications in treating various infectious and noninfectious diseases. This includes the development of novel compounds and compositions based on the CQ scaffold for therapeutic applications in cancer therapy and other diseases. The exploration of the enantiomers of CQ, such as the (R) and (S) enantiomers, may uncover additional benefits in treating other conditions (Njaria et al., 2015).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives have been studied for their therapeutic activities in various domains, including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. These compounds, which share a similar structural motif with "(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride," have shown potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Antimalarial Agents and COVID-19
Studies have explored the use of quinoline drugs such as chloroquine and hydroxychloroquine in the context of the COVID-19 pandemic. These compounds have been investigated for their potential to inhibit the replication of the SARS-CoV-2 virus, highlighting the adaptability of quinoline derivatives in responding to emerging global health challenges (Dermawan et al., 2020).
Metabolism of Aminoquinoline Antimalarial Agents
The metabolism of aminoquinoline compounds, including their toxic effects on erythrocytes in certain individuals, has been a subject of study. These investigations provide insights into the pharmacokinetics and safety profiles of quinoline derivatives, which are crucial for drug development and therapeutic applications (Strother et al., 1981).
Propriétés
IUPAC Name |
(3S)-1-hydroxy-3,4-dihydro-2H-quinolin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8-5-7-3-1-2-4-9(7)11(12)6-8;/h1-4,8,12H,5-6,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKYFBQDSTZGJ-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



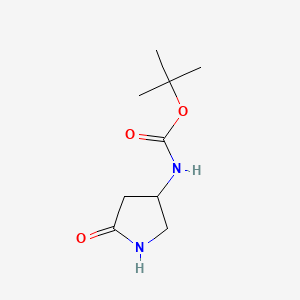
![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)
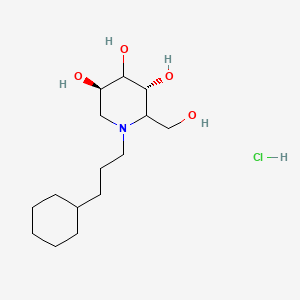

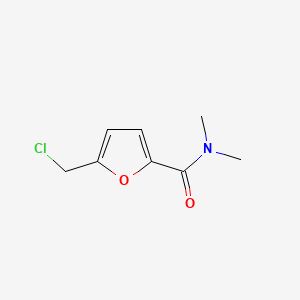

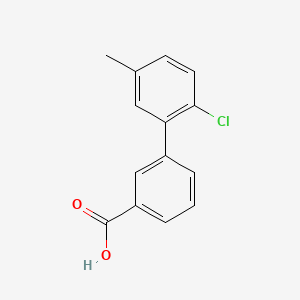
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)
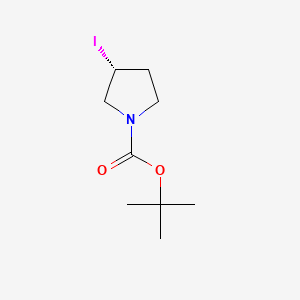


![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)